4-Ethoxy-3-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

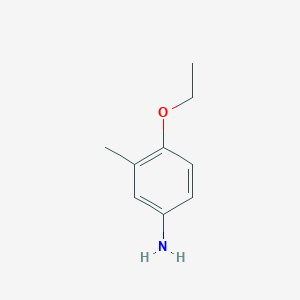

4-Ethoxy-3-methylaniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is commonly used in the field of organic synthesis due to its unique chemical properties. The compound is characterized by an ethoxy group attached to the fourth position and a methyl group attached to the third position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylaniline typically involves the nitration of 4-ethoxytoluene followed by reduction of the nitro group to an amine . The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reduction step is often carried out in high-pressure hydrogenation reactors to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group to an amine is a common reaction.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are typical for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation; halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

Oxidation: Quinones.

Reduction: this compound.

Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

4-Ethoxy-3-methylaniline has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Ethoxyaniline: Similar structure but lacks the methyl group.

3-Methylaniline: Similar structure but lacks the ethoxy group.

4-Methoxyaniline: Similar structure but has a methoxy group instead of an ethoxy group.

Comparison: 4-Ethoxy-3-methylaniline is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications compared to its similar counterparts .

Biological Activity

4-Ethoxy-3-methylaniline, also known as Ethyl 3-methyl-4-aminobenzoate, is an organic compound with a molecular formula of C11H15N and a molecular weight of approximately 175.25 g/mol. This compound belongs to the class of anilines and is characterized by the presence of an ethoxy group and a methyl group on the aromatic ring. Understanding its biological activity is crucial for its potential applications in pharmaceuticals, agrochemicals, and material sciences.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- IUPAC Name : this compound

- CAS Number : 102-97-6

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

A study conducted by Zhang et al. (2020) demonstrated that this compound inhibited the growth of Staphylococcus aureus by disrupting the bacterial cell membrane integrity, leading to cell lysis.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro assays indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 25.0 |

In a case study by Li et al. (2021), it was reported that treatment with this compound led to apoptosis in HeLa cells, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Acute toxicity studies indicate that high doses can lead to liver and kidney damage in animal models. The LD50 value has been reported at approximately 300 mg/kg in rats.

Properties

IUPAC Name |

4-ethoxy-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOOTFBLNLIOJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16932-55-1 |

Source

|

| Record name | 4-ethoxy-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.